molecular formula C13H13BrClNO B4698419 N,N-diallyl-5-bromo-2-chlorobenzamide

N,N-diallyl-5-bromo-2-chlorobenzamide

Cat. No. B4698419
M. Wt: 314.60 g/mol
InChI Key: UFMSEKSCQWDUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-5-bromo-2-chlorobenzamide, also known as BD-18, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been found to exhibit promising results in studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

N,N-diallyl-5-bromo-2-chlorobenzamide has been studied extensively for its potential applications in various fields. In cancer research, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have also shown that N,N-diallyl-5-bromo-2-chlorobenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

N,N-diallyl-5-bromo-2-chlorobenzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have anti-cancer and anti-inflammatory effects, and N,N-diallyl-5-bromo-2-chlorobenzamide has been shown to be a potent HDAC inhibitor. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition of MAO-B activity has been suggested to contribute to the neuroprotective effects of N,N-diallyl-5-bromo-2-chlorobenzamide.
Biochemical and Physiological Effects
N,N-diallyl-5-bromo-2-chlorobenzamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N,N-diallyl-5-bromo-2-chlorobenzamide can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. N,N-diallyl-5-bromo-2-chlorobenzamide has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N-diallyl-5-bromo-2-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has been found to be relatively stable. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to be selective for HDAC and MAO-B, which reduces the risk of off-target effects. However, N,N-diallyl-5-bromo-2-chlorobenzamide has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, N,N-diallyl-5-bromo-2-chlorobenzamide has been found to be relatively toxic, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N,N-diallyl-5-bromo-2-chlorobenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N,N-diallyl-5-bromo-2-chlorobenzamide. In addition, further studies are needed to determine the potential applications of N,N-diallyl-5-bromo-2-chlorobenzamide in the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential synergistic effects of N,N-diallyl-5-bromo-2-chlorobenzamide with other drugs or therapies. Finally, more studies are needed to determine the safety and toxicity of N,N-diallyl-5-bromo-2-chlorobenzamide in vivo to determine its potential as a therapeutic agent.

properties

IUPAC Name

5-bromo-2-chloro-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMSEKSCQWDUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.